

Application of Pivalylbenzhydrazine in medicinal chemistry research

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Compound of Interest

Compound Name: **Pivalylbenzhydrazine**

Cat. No.: **B1215872**

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Pivalylbenzhydrazine: A Novel Scaffold in Medicinal Chemistry

Application Notes and Protocols for Researchers

Pivalylbenzhydrazine and its derivatives are emerging as a significant scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities. These compounds are of particular interest to researchers in drug discovery and development due to their potential therapeutic applications. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in exploring the potential of **pivalylbenzhydrazine** derivatives.

Overview of Pivalylbenzhydrazine in Medicinal Chemistry

The hydrazide functional group is a cornerstone in the development of new therapeutic agents. [1] Hydrazides and their derivatives, including **pivalylbenzhydrazine**, are versatile intermediates in the synthesis of a plethora of heterocyclic compounds and exhibit a broad spectrum of biological activities. [1] Research has highlighted their potential as antitumor, antimicrobial, antifungal, anti-inflammatory, and antidiabetic agents. [1] The core structure of **pivalylbenzhydrazine** offers a unique three-dimensional arrangement that can be strategically modified to optimize interactions with biological targets.

Key Therapeutic Areas and Mechanisms of Action

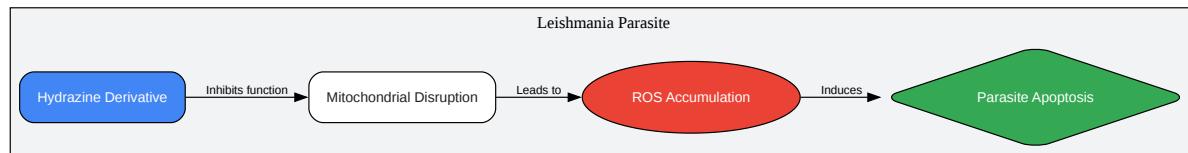
While specific research on "**Pivalylbenzhydrazine**" is limited in the provided search results, the broader class of hydrazine and hydrazide derivatives has been extensively studied, revealing several key areas of application and mechanisms of action.

Anticancer Activity: Hydrazide-hydrazone derivatives have shown promising antiproliferative activity against various cancer cell lines. For instance, N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide exhibited a very low IC₅₀ value of 0.77 μ M against the LN-229 cancer cell line.^[2] The proposed mechanisms often involve the induction of apoptosis and disruption of cellular signaling pathways crucial for cancer cell survival.

Antimicrobial Activity: Several hydrazide-hydrazone derivatives have demonstrated significant antibacterial activity, including against methicillin-resistant *Staphylococcus aureus* (MRSA).^[2] Compound 18, 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, showed a Minimal Inhibitory Concentration (MIC) of 3.91 μ g/mL against MRSA.^[2]

Antileishmanial Activity: Hydrazine derivatives have been identified as a new class of antileishmanial agents.^[3] Their mechanism of action is believed to involve the accumulation of reactive oxygen species (ROS) and the disruption of the parasite's mitochondrial function.^[3]

The potential signaling pathway for the antileishmanial activity of hydrazine derivatives can be visualized as follows:



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Caption: Proposed mechanism of antileishmanial activity of hydrazine derivatives.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on various hydrazide derivatives, providing a comparative overview of their biological activities.

Table 1: Antiproliferative Activity of Hydrazide-Hydrazone Derivatives[2]

Compound	Cancer Cell Line	IC50 (μM)
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21)	LN-229	0.77

Table 2: Antibacterial Activity of Hydrazide-Hydrazone Derivatives[2]

Compound	Bacterial Strain	MIC (μg/mL)
2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (18)	S. aureus ATCC 43300 (MRSA)	3.91

Table 3: Antileishmanial Activity of 2-Pyrazyl and 2-Pyridylhydrazone Derivatives[3]

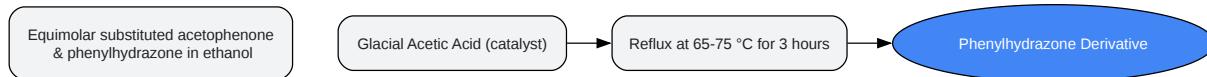
Compound	Leishmania Species	IC50 (μM)
(E)-3-((2-(pyridin-2-yl)hydrazone)methyl)benzene-1,2-diol (2b)	L. amazonensis (amastigote)	< 20
(E)-4-((2-(pyridin-2-yl)hydrazone)methyl)benzene-1,3-diol (2c)	L. amazonensis (amastigote)	< 20
(E)-4-nitro-2-((2-(pyrazin-2-yl)hydrazone)methyl)phenol (2s)	L. amazonensis (amastigote)	< 20
(E)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)pyrazine (2u)	L. amazonensis (amastigote)	< 20
(E)-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrazine (2v)	L. amazonensis (amastigote)	< 20

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of **pivalylbenzhydrazine** derivatives, based on methodologies reported for similar hydrazide compounds.

General Synthesis of Phenylhydrazone Derivatives

This protocol describes a one-step condensation reaction to synthesize phenylhydrazone derivatives.^[4]



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